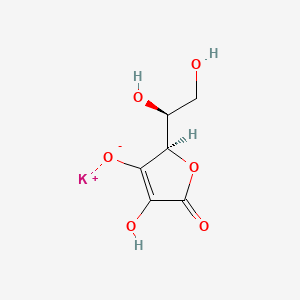
Potassium ascorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium ascorbate is a compound with the chemical formula KC₆H₇O₆. It is the potassium salt of ascorbic acid, commonly known as vitamin C. This compound is a mineral ascorbate and is used as a food additive with the E number E303. This compound is known for its antioxidant properties and is used in various applications, including food preservation and health supplements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium ascorbate can be synthesized by reacting ascorbic acid with potassium hydroxide. The reaction typically involves dissolving ascorbic acid in water and then adding potassium hydroxide solution gradually while maintaining the pH around 7. The reaction can be represented as follows:
C6H8O6+KOH→KC6H7O6+H2O
Industrial Production Methods
In industrial settings, this compound is often produced using a process that involves the fermentation of glucose to produce ascorbic acid, followed by neutralization with potassium hydroxide. This method is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Potassium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to dehydroascorbate in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can be reduced back to ascorbate by reducing agents like glutathione.
Substitution: this compound can participate in substitution reactions where the ascorbate ion replaces other anions in a compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Glutathione, sodium borohydride.
Reaction Conditions: These reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Oxidation: Dehydroascorbate.
Reduction: Ascorbate.
Substitution: Various substituted ascorbate compounds depending on the reactants used
Aplicaciones Científicas De Investigación
Potassium ascorbate has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and antioxidant in various chemical reactions.
Biology: Plays a role in cellular redox homeostasis and gene expression regulation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, cardiovascular health, and immune system support.
Industry: Used as a food preservative to prevent oxidation and maintain the quality of food products .
Mecanismo De Acción
Potassium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also participates in redox reactions, maintaining the balance of reduced and oxidized forms of various biomolecules. This compound can cross cell membranes via facilitated diffusion and active transport mechanisms, involving sodium-dependent vitamin C transporters .
Comparación Con Compuestos Similares
Potassium ascorbate is similar to other mineral ascorbates such as sodium ascorbate and calcium ascorbate. it has unique properties due to the presence of potassium:
Sodium Ascorbate: Similar antioxidant properties but contains sodium instead of potassium.
Calcium Ascorbate: Provides calcium along with ascorbate, used in dietary supplements for bone health.
Magnesium Ascorbate: Contains magnesium, used for its combined antioxidant and magnesium supplementation benefits.
This compound is unique in that it provides potassium, an essential mineral for maintaining electrolyte balance and proper cellular function .
Propiedades
Número CAS |
15421-15-5 |
|---|---|
Fórmula molecular |
C6H8KO6 |
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
potassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.K/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |
Clave InChI |
IVQKBLOJAJSZBY-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[K+] |
SMILES isomérico |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[K] |
SMILES canónico |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[K] |
Key on ui other cas no. |
15421-15-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















